1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone
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Overview
Description
1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone is an organic compound with the molecular formula C14H19FO2. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a fluoro group and a hexyloxy group attached to a phenyl ring, with an ethanone group as the functional moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone typically involves the reaction of 4-fluoro-3-(hexyloxy)benzaldehyde with a suitable reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the fluoro group can participate in hydrogen bonding and other non-covalent interactions, while the ethanone group can undergo nucleophilic attack or other chemical transformations.
Comparison with Similar Compounds
1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone can be compared with other similar compounds such as:
1-(4-Fluorophenyl)ethanone: Lacks the hexyloxy group, making it less hydrophobic.
1-(4-Hydroxy-3-(hexyloxy)phenyl)ethanone: Contains a hydroxy group instead of a fluoro group, affecting its reactivity and interactions.
1-(4-Methoxy-3-(hexyloxy)phenyl)ethanone: Contains a methoxy group instead of a fluoro group, influencing its electronic properties.
The uniqueness of this compound lies in its combination of a fluoro group and a hexyloxy group, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluoro-3-hexoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO2/c1-3-4-5-6-9-17-14-10-12(11(2)16)7-8-13(14)15/h7-8,10H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOLSQKCQCLTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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